REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1>>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:15]([C:14]2[CH:18]=[CH:19][C:11]([F:10])=[CH:12][CH:13]=2)=[O:16])=[C:5]([OH:9])[CH:4]=1)[CH3:2]
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Name
|
|
Quantity
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24.4 g
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Type
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reactant
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Smiles
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C(C)C=1C=C(C=CC1)O
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Name
|
|
Quantity
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34.9 g
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Type
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reactant
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Smiles
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FC1=CC=C(C(=O)Cl)C=C1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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B (11.4 g) 126°-129° C.
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Type
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CUSTOM
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Details
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C (7.9 g), 129°-132° C.
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Type
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CUSTOM
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Details
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D (5.9 g), 132°-150° C.
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Type
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CUSTOM
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Details
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B (4.0 g) was separated by preparative thin layer chromatography
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Name
|
|
Type
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product
|
Smiles
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C(C)C1=CC(=C(C(=O)C2=CC=C(C=C2)F)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 5.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |